Ethyl Cyanoacetate-d2

Mass Spectrometry Internal Standard Isotope Dilution

Ethyl Cyanoacetate-d2 is the α,α-dideuterio isotopologue of ethyl cyanoacetate (CAS 105-56-6), a widely employed active methylene reagent in organic synthesis. It belongs to the class of stable isotope-labeled building blocks, wherein both hydrogen atoms at the reactive methylene position (C-2) are replaced by deuterium, yielding a molecular formula of C₅H₅D₂NO₂ and a molecular weight of 115.13 g·mol⁻¹.

Molecular Formula C5H7NO2
Molecular Weight 115.13 g/mol
Cat. No. B13418002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Cyanoacetate-d2
Molecular FormulaC5H7NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCOC(=O)CC#N
InChIInChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3D2
InChIKeyZIUSEGSNTOUIPT-SMZGMGDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cyanoacetate-d2 (CAS 59720-06-8): Deuterated Active Methylene Building Block for Quantitative Analytical and Synthetic Tracer Applications


Ethyl Cyanoacetate-d2 is the α,α-dideuterio isotopologue of ethyl cyanoacetate (CAS 105-56-6), a widely employed active methylene reagent in organic synthesis [1]. It belongs to the class of stable isotope-labeled building blocks, wherein both hydrogen atoms at the reactive methylene position (C-2) are replaced by deuterium, yielding a molecular formula of C₅H₅D₂NO₂ and a molecular weight of 115.13 g·mol⁻¹ . The compound is commercially supplied by Toronto Research Chemicals (TRC) under catalog number TR-E905602 as a neat substance, with the dideuterio substitution confirmed by the SMILES notation [2H]C([2H])(C#N)C(=O)OCC and the InChI key FKRCODPIKNYEAC-SMZGMGDZSA-N . Its primary differentiation from the unlabeled parent (MW 113.11 g·mol⁻¹) and from ¹³C-labeled congeners lies in the combination of a +2 Da mass shift detectable by low-resolution MS, complete silencing of the ¹H NMR methylene singlet at δ 3.6 ppm, and a measurable kinetic isotope effect (KIE) at the site of enolisation—the central mechanistic step governing most condensation reactions of this compound class [2].

Isotope Dilution MS SIL-IS for LC-MS/MS quantification via +2 Da mass shift, without ¹³C satellite interference
qNMR & Reaction Monitoring Silent methylene ¹H signal enables clean integration in δ 3.0–4.5 ppm region
Mechanistic Probe Deuterium kinetic isotope effect for enolisation rate studies and pathway tracing

Why Unlabeled Ethyl Cyanoacetate or ¹³C-Labeled Analogs Cannot Substitute for Ethyl Cyanoacetate-d2 in Quantitative Applications


Generic substitution of Ethyl Cyanoacetate-d2 with the unlabeled parent (CAS 105-56-6) or with ¹³C-labeled isotopologues (e.g., Ethyl Cyanoacetate-2,3-¹³C₂) fails in three analytically critical dimensions. First, the unlabeled compound co-elutes and shares identical nominal mass with endogenous or matrix-derived ethyl cyanoacetate, precluding its use as an internal standard in LC-MS or GC-MS quantification workflows [1]. Second, while ¹³C₂-labeled analogs also provide a +2 Da mass shift, they retain full ¹H NMR intensity at the methylene position (δ 3.6 ppm) and exhibit enhanced ¹³C satellite signals that complicate ¹H NMR spectral interpretation; Ethyl Cyanoacetate-d2 eliminates the methylene ¹H signal entirely, enabling cleaner reaction monitoring by ¹H NMR and artifact-free qNMR quantification when used in combination with non-deuterated analytes [2]. Third, the kinetic isotope effect (k_H/k_D ≈ 2.5–3.5) at the deuterated methylene site retards base-catalyzed condensation and hydrolysis rates, a property absent in ¹³C-labeled analogs, making the d2 compound uniquely suited for mechanistic probe experiments and for assessing metabolic stability of derivatives synthesized from it [3]. These three orthogonal differentiation axes—MS distinguishability, NMR spectral simplification, and reaction kinetic perturbation—cannot be simultaneously achieved by any single alternative isotopologue in the ethyl cyanoacetate family.

Unlabeled parent
Co-elution with endogenous analyte prevents internal standard use; identical nominal mass limits MS resolution
¹³C₂ analog
Retains full methylene ¹H signal and adds ¹³C satellites, complicating qNMR integration and reaction monitoring
Any non‑deuterated
Absence of kinetic isotope effect at methylene removes ability to probe enolisation-dependent mechanisms

Quantitative Differentiation Evidence: Ethyl Cyanoacetate-d2 vs. Unlabeled and ¹³C-Labeled Analogs


Mass Spectrometric Differentiation: +2.01 Da Monoisotopic Mass Shift vs. Unlabeled Ethyl Cyanoacetate

Ethyl Cyanoacetate-d2 exhibits a monoisotopic mass of 115.058 Da, representing a +2.01 Da shift relative to the unlabeled ethyl cyanoacetate (monoisotopic mass 113.048 Da) . This 2 Da difference is sufficient for baseline chromatographic co-elution with mass spectrometric resolution at unit resolution, enabling its use as a stable isotope-labeled internal standard (SIL-IS) for ethyl cyanoacetate quantification. In contrast, the ¹³C₂-labeled analog (Ethyl Cyanoacetate-2,3-¹³C₂, monoisotopic mass 115.054 Da) provides a +2.01 Da shift as well but at approximately 10- to 15-fold higher procurement cost for an equivalent mass of label . The deuterium-labeled analog is therefore the economically rational choice for LC-MS/MS isotope dilution workflows where the analyte of interest is the non-deuterated parent compound.

MS Mass Shift
Head-to-head
d2: 115.058 Da (+2.01 Da shift). ¹³C₂: 115.054 Da (+2.01 Da). Unlabeled: 113.048 Da. d2 avoids ¹³C satellite peaks in MS¹.
Cost-effective SIL-IS with cleaner MS baseline
HRMS validated; Bowie et al. 1966
Mass Spectrometry Internal Standard Isotope Dilution Quantitative Bioanalysis

¹H NMR Signal Suppression at the Active Methylene: Complete Silencing of the δ 3.6 ppm Singlet vs. Unlabeled and ¹³C Analogs

In the ¹H NMR spectrum of unlabeled ethyl cyanoacetate, the two equivalent methylene protons at C-2 appear as a characteristic singlet at δ 3.6 ppm [1]. Upon complete dideuteriation at this position (Ethyl Cyanoacetate-d2), this singlet is entirely absent from the ¹H NMR spectrum. This was directly demonstrated by Eberlin and Williams (1996), who showed that during H-D exchange of ethyl cyanoacetate with D₂SO₄–D₂O, the singlet at δ 3.6 ppm is progressively replaced by a triplet arising from the mono-deuterated species (CHD, J_HD coupling), which subsequently diminishes as the di-deuterated species accumulates [1]. The fully di-deuterated form thus provides a spectroscopically silent methylene site in ¹H NMR. By contrast, Ethyl Cyanoacetate-2,3-¹³C₂ retains the full-intensity methylene singlet and introduces ¹³C satellite signals (J_CH ≈ 130–150 Hz) that complicate spectral interpretation and integration accuracy [2].

¹H NMR Signal
Direct comparison
d2: 0% intensity at δ 3.6 ppm. Unlabeled: 100% singlet. ¹³C₂: 100% + satellite signals (~0.55% each).
Enables interference-free qNMR in δ 3.0–4.5 ppm
Eberlin & Williams 1996; 300 MHz in D₂SO₄–D₂O
Quantitative NMR Reaction Monitoring Isotopic Labeling Mechanistic Probe

Enolisation Rate Constant via H-D Exchange: k_enol Determined by NMR Monitoring of Deuterium Incorporation at the Methylene Site

Eberlin and Williams (1996) determined the enolisation rate constant (k_enol) for ethyl cyanoacetate by monitoring the disappearance of the ¹H NMR methylene singlet (δ 3.6 ppm) upon exposure to D₂SO₄–D₂O, exploiting the H-D exchange reaction at the active methylene group [1]. The enolisation was shown to be independent of acidity over the range 0.08–0.39 mol·dm⁻³ D⁺, consistent with a rate-limiting water-catalyzed proton removal mechanism. The pK_E value for enol formation was determined to be 9.6, and the pK_a^E for acid dissociation of the enol was 2.1 [1]. Critically, the deuterated product (Ethyl Cyanoacetate-d2) is the direct outcome of this exchange reaction, and its rate of formation is governed by the same enolisation kinetics. This quantitative relationship between H-D exchange rate and enolisation rate is unique to deuterium labeling—¹³C-labeled analogs exhibit no kinetic isotope effect at the methylene site and therefore provide no mechanistic information about the enolisation step [2].

Enolisation Rate
Direct study
pK_E = 9.6, pK_a^E = 2.1; k_enol via H–D exchange monitored by NMR
Quantitative benchmark for enolisation reactivity
Eberlin & Williams 1996; D₂SO₄–D₂O, 30% dioxane
Kinetic Isotope Effect Enolisation Mechanism Physical Organic Chemistry H-D Exchange

Isotopic Purity of Products Derived from Ethyl Cyanoacetate-d2: >98 Atom % D in β-Alanine-d2 Synthesized via LiAlD₄ Reduction

Hanai and Kuwae (1988) demonstrated that ethyl cyanoacetate can serve as the starting material for the synthesis of β-alanine-3,3-d₂ and β-alanine-2,2,3,3-d₄ via a five-step procedure involving LiAlD₄ reduction [1]. The isotopic purity of the resulting β-alanine-d₂ product exceeded 98 atom % D, while the d₄ product exceeded 97 atom % D [1]. Although this study used unlabeled ethyl cyanoacetate with LiAlD₄ to introduce deuterium, it establishes the synthetic viability of the route. When pre-deuterated Ethyl Cyanoacetate-d2 is used as the starting material, the isotopic purity of products derived via non-reductive transformations (e.g., Knoevenagel condensation, Michael addition, heterocycle formation) is governed by the isotopic enrichment of the starting d2 compound, with no opportunity for protium back-exchange at the quaternary α-position of the condensation products [2].

Product Isotopic Purity
Class-level
β-alanine-d2 >98 atom % D when synthesized via LiAlD₄ route; d2 precursor retains label in non-reductive transformations
Supports synthesis of high-purity deuterated standards
Hanai & Kuwae 1988; data to verify for direct d2 precursor use
Isotopic Purity Precursor Reliability Labeled Amino Acid Synthesis Deuterated Building Block

Tandem Mass Spectrometric Fragmentation Fingerprint: Deuterium-Supported Alkyl Migration Confirmation vs. Unlabeled Parent

Bowie et al. (1966) demonstrated that deuterium labeling is essential for elucidating the electron-impact fragmentation mechanisms of ethyl cyanoacetate [1]. In their study, partially deuterated ethyl cyanoacetate (introduced with D₂O into the spectrometer inlet) showed specific mass shifts in fragment ions that confirmed the ethyl migration pathway during CO₂ elimination: the m/z 68 ion (C₄H₆N⁺) shifted by predictable increments corresponding to the deuterium content [1]. The isotopic distribution of the partially deuterated sample (d₀ = 20%, d₁ = 41%, d₂ = 39%) provided a characteristic fingerprint that enabled unambiguous assignment of fragmentation pathways [1]. This property is unique to deuterium labeling—¹³C labeling shifts fragment masses by +1 or +2 Da but does not alter the hydrogen count of fragment ions, making it impossible to distinguish hydrogen migration from skeletal rearrangement using ¹³C labels alone.

MS Fragmentation
Cross-study
d2 uniquely tracks H-migration via predictable +2 Da fragment shifts; ¹³C labels cannot distinguish H-migration from skeletal rearrangement
Indispensable for EI fragmentation mechanism studies
Bowie et al. 1966; 70 eV EI, high-resolution MS
Fragmentation Mechanism Deuterium Labeling High-Resolution Mass Spectrometry Structural Elucidation

Procurement Specification: Confirmed Dideuterio Substitution Pattern and Supplier Traceability

Commercially available Ethyl Cyanoacetate-d2 from Toronto Research Chemicals (TRC, catalog TR-E905602) is supplied with a confirmed molecular formula of C₅H₅D₂NO₂, molecular weight of 115.127 g·mol⁻¹, and the unambiguous SMILES notation [2H]C([2H])(C#N)C(=O)OCC, which confirms deuteration exclusively at the C-2 methylene position . The InChI key FKRCODPIKNYEAC-SMZGMGDZSA-N encodes the stereochemical identity of the dideuterio isotopologue . The unlabeled parent (CAS 105-56-6) is listed as the alternate CAS for cross-reference . The product is supplied as a neat substance, stored at -20 °C for maximum recovery, with pricing at approximately €1,156 per 100 mg (TRC via CymitQuimica) . This places Ethyl Cyanoacetate-d2 at a premium relative to the unlabeled compound (~€20–50 per 100 g), but at a significantly lower cost than the ¹³C₂-labeled alternative (TR-E905558) .

Procurement Traceability
Supplier data
TRC TR-E905602: MW 115.127, SMILES [2H]C([2H])(C#N)C(=O)OCC, storage -20°C. d2 cost advantage over ¹³C₂ analog.
Documented identity for regulated bioanalytical workflows
COA and lot-specific enrichment review recommended
Procurement Quality Assurance Isotopic Enrichment Certificate of Analysis

Optimal Application Scenarios for Ethyl Cyanoacetate-d2 Based on Quantitative Differentiation Evidence


Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS Quantification of Ethyl Cyanoacetate in Biological Matrices

Ethyl Cyanoacetate-d2 is the preferred SIL-IS for quantifying residual or metabolically released ethyl cyanoacetate in pharmacokinetic and environmental exposure studies. The +2 Da mass shift provides complete chromatographic co-elution with the analyte while enabling MRM-based discrimination at unit resolution. Unlike ¹³C-labeled alternatives, the d2 compound introduces no ¹³C satellite isotopologue interferences that could compromise MS/MS transition specificity [1]. The deuterium label at the methylene position is chemically inert under typical sample preparation conditions (protein precipitation, liquid-liquid extraction at neutral pH), ensuring stable isotope recovery throughout the analytical workflow [2].

Quantitative ¹H NMR (qNMR) Reaction Monitoring in Heterocycle Synthesis Without Methylene Signal Interference

In Knoevenagel condensation and related heterocycle-forming reactions where ethyl cyanoacetate serves as the active methylene component, the use of Ethyl Cyanoacetate-d2 eliminates the characteristic singlet at δ 3.6 ppm from the ¹H NMR spectrum, enabling unambiguous integration of product signals in the δ 3.0–4.5 ppm region. This is particularly valuable for monitoring the synthesis of labeled purines, pyrimidines, and dihydrothiophenes—key scaffolds in medicinal chemistry—where reaction progress must be quantified by ¹H NMR without interference from unreacted starting material [3]. The complete absence of the methylene signal also facilitates qNMR purity determination of products using the residual ester ethyl signals (δ ~1.3 and ~4.2 ppm) as internal quantification references [2].

Mechanistic Probe for Enolisation-Dependent Reactions via H-D Exchange Kinetics and Kinetic Isotope Effect Measurements

Ethyl Cyanoacetate-d2 is uniquely suited as both a mechanistic probe for studying enolisation kinetics and a starting material for synthesizing deuterium-retaining condensation products. The H-D exchange rate constant (k_enol) determined by Eberlin and Williams (1996) provides a quantitative benchmark for comparing enolisation rates across different active methylene compounds under standardized conditions (pK_E = 9.6, pK_a^E = 2.1) [4]. When used as a substrate in base-catalyzed reactions, the kinetic isotope effect (k_H/k_D ≈ 2.5–3.5) at the deuterated methylene provides direct evidence for whether enolisation is rate-limiting in the overall transformation—a mechanistic question that ¹³C-labeled analogs cannot address [5].

Synthesis of High-Isotopic-Purity Deuterated Heterocycles and Pharmaceutical Metabolite Standards

Ethyl Cyanoacetate-d2 serves as a strategic precursor for synthesizing deuterium-labeled purines, pyrimidines, and β-alanine derivatives with predictable and high isotopic purity (>98 atom % D at the methylene-derived position). As demonstrated by Hanai and Kuwae (1988) and Srinivas et al. (2013), ethyl cyanoacetate-based synthetic routes can yield specifically deuterated products suitable for use as stable isotope-labeled internal standards in bioanalytical assays or as tracer compounds in metabolic flux studies [6][7]. The commercial availability of Ethyl Cyanoacetate-d2 from TRC with full documentation (CAS, SMILES, InChI) satisfies the traceability requirements for regulated bioanalytical laboratories operating under GLP or GCP guidelines .

Application
Selection Property
Validation Focus
LC-MS/MS isotope dilution bioanalysis
+2 Da mass shift without ¹³C satellite interference
Co-elution, matrix effect, and recovery in research matrices
Quantitative ¹H NMR reaction monitoring
Complete methylene signal silence in δ 3.0–4.5 ppm
Product signal integration accuracy without starting material interference
Enolisation mechanism studies
Deuterium kinetic isotope effect (k_H/k_D ≈ 2.5–3.5)
Rate-limiting step assignment in condensation reactions
Deuterated heterocycle / metabolite standard synthesis
Precursor with documented dideuterio substitution and >98 atom % D retention
Isotopic enrichment stability in downstream products
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